

BIIB091: In Vitro Assay Protocols for Potent and Selective BTK Inhibition

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB091 is a potent, highly selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in B cells and myeloid cells.[1][2][3] As a non-covalent, ATP-competitive inhibitor, **BIIB091** binds to the H3 pocket of BTK, a unique feature that contributes to its high selectivity.[4] This document provides detailed application notes and protocols for in vitro assays to characterize the inhibitory activity of **BIIB091** on BTK and its downstream signaling pathways. These protocols are intended to guide researchers in the evaluation of **BIIB091** and similar BTK inhibitors.

Mechanism of Action

BIIB091 is an orally active, reversible BTK inhibitor.[3] It functions as a structurally distinct orthosteric ATP competitive inhibitor that binds to the BTK protein in a DFG-in confirmation.[5] [6] This binding sequesters Tyrosine-551 (Tyr-551), a key phosphorylation site within the BTK activation loop, into an inactive conformation, thereby preventing its phosphorylation by upstream kinases and subsequent activation of BTK.[2][5][6] The inhibition of BTK activity disrupts downstream signaling pathways, including the phosphorylation of phospholipase C gamma 2 (PLCγ2), which in turn modulates calcium-dependent pathways and nuclear factor-kappa B (NF-κB) signaling.[2] This ultimately leads to the inhibition of cellular effector functions in B cells and myeloid cells.[2]



Quantitative Data Summary

The following tables summarize the in vitro potency of **BIIB091** in various biochemical and cellular assays.

Table 1: Biochemical and Cellular Potency of BIIB091

Assay Type	Target/Endpoi nt	Cell Line/System	IC50	Reference
Enzymatic Assay	Purified BTK protein	-	<0.5 nM	[3]
Enzymatic Assay	Purified BTK protein	-	450 pM	[2][7]
Biochemical Assay	BTK Binding (Kd)	-	0.07 nM	[4]
Cellular Assay	BTK Autophosphoryla tion	Whole Blood	9.0 nM	[4]
Cellular Assay	BTK Autophosphoryla tion	Whole Blood	24 nM	[3]
Cellular Assay	p-PLCy2 Levels	Ramos B cells	6.9 nM	[3][4][8]
Cellular Assay	B-cell Activation (CD69)	Whole Blood	71 nM	[3][4]
Cellular Assay	B-cell Activation (CD69)	PBMCs	6.9 nM	[3]
Cellular Assay	FcyR-induced ROS Production	Neutrophils	4.5 nM	[3][4]
Cellular Assay	Basophil Activation (CD63)	Whole Blood	82 nM	[3]

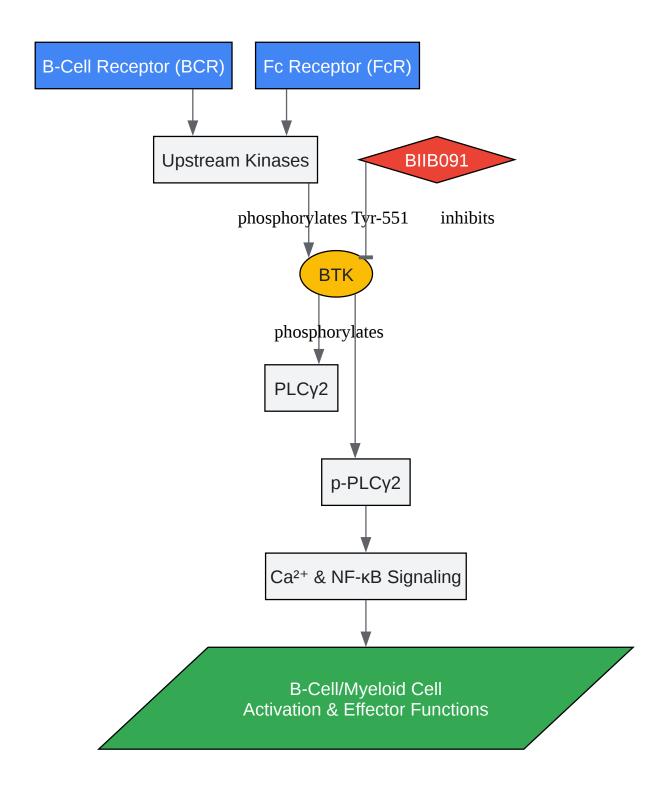


Table 2: Inhibition of Myeloid Cell Function by BIIB091

Assay Type	Target/Endpoi nt	Cell Line/System	IC50	Reference
Cellular Assay	FcyRI and FcyRIII-mediated TNFα secretion	Human Monocytes	5.6 nM (coated human IgG)	[3]
Cellular Assay	FcγRIII-mediated TNFα secretion	Human Monocytes	8.0 nM (anti- CD16)	[3]
Cellular Assay	FcγRI-mediated TNFα secretion	Human Monocytes	3.1 nM (anti- CD64)	[3]
Cellular Assay	FcγRIII-mediated TNFα secretion	Human Monocytes	1.3 nM (cross- linked anti-CD16)	[3]

Signaling Pathway and Experimental Workflow Diagrams

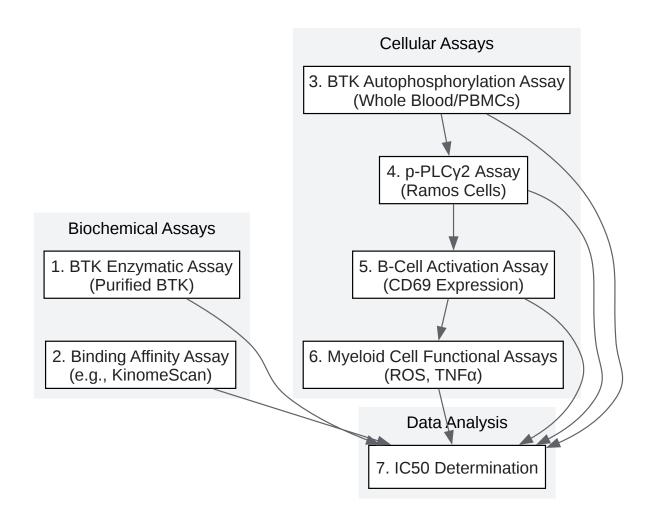




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Caption: BIIB091 inhibits BTK phosphorylation, blocking downstream signaling.





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